molecular formula C28H23ClN4O6 B2730892 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide CAS No. 902161-67-5

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide

Cat. No.: B2730892
CAS No.: 902161-67-5
M. Wt: 546.96
InChI Key: LXBNIJAMXCTLFI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a tetrahydroquinazoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the chlorophenyl group, and the construction of the tetrahydroquinazoline core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide include other tetrahydroquinazoline derivatives and compounds containing benzodioxole or chlorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enyl-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN4O6/c1-2-10-32-27(36)21-8-7-18(26(35)30-14-17-6-9-23-24(11-17)39-16-38-23)12-22(21)33(28(32)37)15-25(34)31-20-5-3-4-19(29)13-20/h2-6,9,11,13,18,21-22H,1,7-8,10,12,14-16H2,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCUIJULGPHUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2CCC(CC2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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